molecular formula C17H26ClNO3S B15106745 [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B15106745
M. Wt: 359.9 g/mol
InChI Key: QXPDLWFBPDFJNE-UHFFFAOYSA-N
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Description

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine is a complex organic compound with a unique structure that combines a sulfonyl group, a cyclohexylmethylamine moiety, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The process may include:

    Halogenation: Introduction of a chlorine atom to the phenyl ring.

    Alkylation: Addition of a propoxy group to the phenyl ring.

    Sulfonation: Introduction of the sulfonyl group.

    Amine Addition: Attachment of the cyclohexylmethylamine moiety.

Each step requires specific reagents and conditions, such as the use of halogenating agents, alkylating agents, sulfonating agents, and amines. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce sulfides.

Scientific Research Applications

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]cyclohexylmethylamine can be compared with other similar compounds, such as:

    [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine: Similar structure but with a piperidine moiety instead of cyclohexylmethylamine.

    [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole: Contains an imidazole ring instead of cyclohexylmethylamine.

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C17H26ClNO3S

Molecular Weight

359.9 g/mol

IUPAC Name

5-chloro-N-cyclohexyl-N,4-dimethyl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C17H26ClNO3S/c1-4-10-22-16-11-13(2)15(18)12-17(16)23(20,21)19(3)14-8-6-5-7-9-14/h11-12,14H,4-10H2,1-3H3

InChI Key

QXPDLWFBPDFJNE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N(C)C2CCCCC2

Origin of Product

United States

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